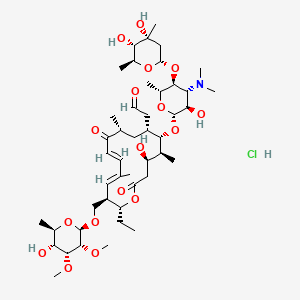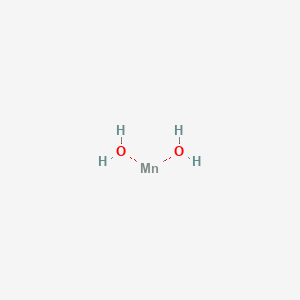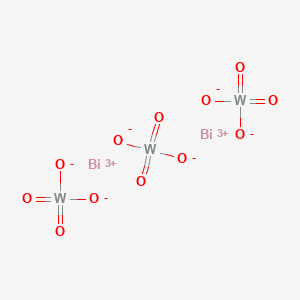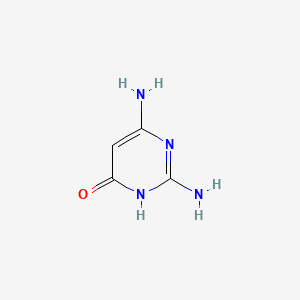
Tylosin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Applications De Recherche Scientifique
Stability in Manure
Tylosin, including its major component Tylosin A, has been extensively studied for its stability in manure, specifically swine manure. A robust HPLC method was developed for determining Tylosin A in manure, revealing a half-life of less than two days under methanogenic conditions, and a variable degradation rate under aerobic conditions (Loke et al., 2000).
Impact on Anaerobic Digestion
The effects of Tylosin on anaerobic digestion, particularly in swine manure, have been explored. It was found that Tylosin's impact on manure degradation was limited, but it did alter the relative abundance of certain microbial populations in the digestion process, indicating a complex interaction with anaerobic microbial communities (Stone et al., 2009).
Ecotoxicological Impact
Research on the ecotoxicological impact of Tylosin has revealed its effects on aquatic plants like Lemna gibba and Myriophyllum spicatum. Under semi-field conditions, Tylosin was shown to not cause significant toxicity to these macrophytes, suggesting a low ecological risk in aquatic environments (Brain et al., 2005).
Sorption Characteristics
The sorption behavior of Tylosin on natural diatomaceous earth has been studied, indicating that Tylosin sorption is primarily a physisorption process with significant charge-charge interactions. This research aids in understanding how Tylosin interacts with environmental components and assists in developing strategies to mitigate its environmental impact (Stromer et al., 2018).
Photodegradation in Water
The identification of Tylosin photoreaction products in water and their detection via different methods, like ELISA and HPLC, highlights the environmental fate of Tylosin in aquatic systems. This study contributes to understanding the environmental persistence and transformation of Tylosin (Hu et al., 2008).
Effect on Microbial Communities
The impact of Tylosin on microbial communities, especially in relation to antibiotic resistance, has been a significant area of research. Studies have shown that Tylosin can influence the resistance patterns in microbial populations, which is crucial for understanding the broader implications of antibiotic use in agriculture (Hoang & Soupir, 2010).
Mutagenesis for Enhanced Production
Research on the mutagenesis of Streptomyces fradiae for hyperproduction of Tylosin provides insights into the industrial production of this antibiotic. UV and gamma irradiation were used to create mutants with increased Tylosin yield, showing potential for more efficient production methods (Khaliq et al., 2009).
Comparative Studies with Other Antibiotics
Comparative studies of Tylosin with other antibiotics, like erythromycin, in different contexts, such as bovine mastitis, provide valuable information on the efficacy and resistance patterns of Tylosin in veterinary medicine (Entorf et al., 2016).
Propriétés
Numéro CAS |
11032-12-5 |
|---|---|
Nom du produit |
Tylosin hydrochloride |
Formule moléculaire |
C46H77NO17.ClH |
Poids moléculaire |
952.565 |
Synonymes |
Tylosin hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

